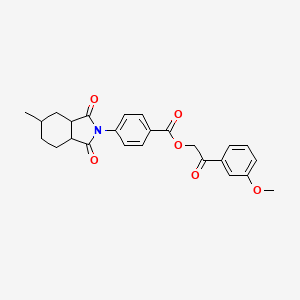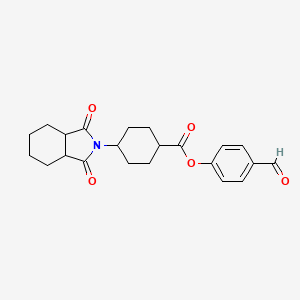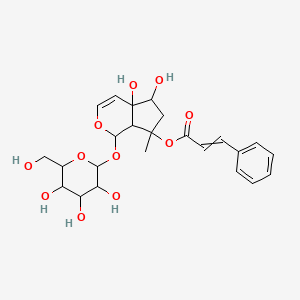
2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde and 5-methyl-1,3-dioxooctahydro-2H-isoindole. The key steps in the synthesis may involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions.
Esterification: Conversion of carboxylic acids to esters using reagents like alcohols and acid catalysts.
Cyclization: Formation of the heterocyclic ring structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-(3-Methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Materials Science: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. These may include enzymes or receptors in biological systems. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
2-(3-Methoxyphenyl)-2-oxoethyl benzoate: Lacks the heterocyclic isoindole structure.
4-(5-Methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid: Contains the isoindole structure but lacks the ester linkage.
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to its combination of aromatic, ester, and heterocyclic structures. This unique combination imparts specific chemical and biological properties that are not found in simpler analogs.
属性
分子式 |
C25H25NO6 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H25NO6/c1-15-6-11-20-21(12-15)24(29)26(23(20)28)18-9-7-16(8-10-18)25(30)32-14-22(27)17-4-3-5-19(13-17)31-2/h3-5,7-10,13,15,20-21H,6,11-12,14H2,1-2H3 |
InChI 键 |
NTYHAIHECWWSLF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-ethyl-2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12461589.png)
![1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461591.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12461594.png)
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12461606.png)

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12461618.png)
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B12461633.png)


![2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12461646.png)


![3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12461657.png)
